![molecular formula C23H19FN2S B3014368 2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207043-50-2](/img/structure/B3014368.png)
2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Amides
The compound is utilized in the synthesis of aromatic amides through copper-catalyzed direct arylation processes. This method is significant for the preparation of a wide range of aromatic amides, which are prevalent in peptides, natural products, and biologically active compounds. The efficiency of this process allows for the expeditious preparation of diverse aromatic amides in good-to-excellent yields .
Antileishmanial Activity
Compounds bearing the imidazole moiety, like the one , have been studied for their antileishmanial activities. These compounds can be synthesized and evaluated against clinical isolates of Leishmania species, which are responsible for the disease leishmaniasis. The effectiveness of these compounds can be compared to standard drugs to assess their potential as new antileishmanial agents .
Antimalarial Evaluation
Similarly, the antimalarial properties of imidazole-containing compounds are of great interest. In vitro and in vivo studies can be conducted to evaluate their efficacy against Plasmodium species, the parasites causing malaria. The suppression rates of these compounds can provide insights into their potential as antimalarial drugs .
Molecular Docking Studies
Molecular docking studies are essential to understand the interaction between imidazole derivatives and biological targets. These studies can justify the observed biological activities by analyzing the binding affinities and modes of action at the molecular level. Such research can lead to the rational design of more potent and selective therapeutic agents .
Development of Pharmacophores
The structural features of imidazole derivatives make them suitable candidates as pharmacophores in drug design. Their potential to interact with various biological targets can be explored to develop new drugs with improved safety and efficacy profiles for treating leishmaniasis, malaria, and other diseases .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential as a tyrosinase inhibitor, given the reported activity of similar compounds . Additionally, the development of efficient synthesis methods and detailed characterization of its physical and chemical properties would be beneficial.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for the color of human skin, eyes, and hair .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . The presence of the 4-fluorobenzyl moiety at the R position enhances the potency of the compound
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, reducing the production of melanin . This can lead to a decrease in pigmentation, which may be desirable in the treatment of hyperpigmentation disorders. The compound’s effect on other biochemical pathways is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase This can result in a decrease in skin pigmentation
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-5-6-10-21(17)26-22(19-8-3-2-4-9-19)15-25-23(26)27-16-18-11-13-20(24)14-12-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKKVNBZSOULTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-5-phenyl-1-(o-tolyl)-1H-imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.